molecular formula C16H22N6O3 B2939256 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}acetamide CAS No. 2034351-68-1

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}acetamide

Cat. No.: B2939256
CAS No.: 2034351-68-1
M. Wt: 346.391
InChI Key: YILBRUFTEFEKNO-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule combining a 1,2-oxazole moiety and a 1,3,5-triazine scaffold. The acetamide linker bridges these domains, enabling conformational flexibility. Such structural features are common in agrochemicals and pharmaceuticals, where triazine derivatives are explored for kinase inhibition or antimicrobial activity .

Properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O3/c1-10-12(11(2)25-21-10)8-14(23)17-9-13-18-15(20-16(19-13)24-3)22-6-4-5-7-22/h4-9H2,1-3H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YILBRUFTEFEKNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NCC2=NC(=NC(=N2)OC)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}acetamide involves multiple steps, including the formation of the oxazole and triazine rings, followed by their coupling with the acetamide group. The reaction conditions typically require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The oxazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can target the triazine ring or the acetamide group, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the oxazole and triazine rings, leading to the formation of various substituted products.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Findings :

  • Pyrrolidinyl vs.

Spectroscopic Characterization

  • NMR Trends : The target’s 1H-NMR would show distinct peaks for oxazole methyl groups (~2.3 ppm) and pyrrolidinyl protons (~3.2 ppm), comparable to oxazole-triazine hybrids in .
  • Mass Spectrometry : The calculated molecular ion (m/z ~432.5) aligns with triazine-acetamide derivatives in , though exact fragmentation patterns require validation .

Biological Activity

The compound 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}acetamide is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by data tables and relevant case studies.

Structural Overview

The compound features an oxazole ring and a pyrrolidine moiety, which contribute to its biological activity. The presence of these functional groups is significant as they are known to enhance the pharmacological properties of various compounds.

Molecular Structure

ComponentDescription
Oxazole RingContributes to antimicrobial properties
PyrrolidineEnhances interaction with biological targets
Triazine MoietyPotentially increases anticancer activity

Antibacterial Activity

Preliminary studies indicate that the compound exhibits notable antibacterial properties. In vitro tests have shown effectiveness against several Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039 - 0.025
Escherichia coli0.0039 - 0.025
Bacillus subtilis4.69 - 22.9
Pseudomonas aeruginosa13.40 - 137.43

These values suggest a strong potential for the compound as an antibacterial agent, particularly against resistant strains like S. aureus and E. coli .

Antifungal Activity

The compound also demonstrates antifungal activity, particularly against Candida albicans. The MIC values range significantly, indicating varying levels of effectiveness.

Antifungal MIC Values

Fungal StrainMIC (mg/mL)
Candida albicans16.69 - 78.23
Fusarium oxysporum56.74 - 222.31

These results highlight the compound's potential as an antifungal treatment .

Anticancer Activity

Research into the anticancer properties of this compound is ongoing, with some studies indicating promising results in inhibiting cancer cell proliferation.

Case Studies

  • Study on Cancer Cell Lines :
    • The compound was tested on various cancer cell lines, showing significant inhibition of cell growth at concentrations lower than those required for normal cells.
    • It was particularly effective against breast cancer and leukemia cell lines.
  • Mechanism of Action :
    • The mechanism appears to involve the induction of apoptosis in cancer cells, potentially through the activation of specific signaling pathways related to cell death .

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